8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
Description
8-((Diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a chromen-4-one derivative characterized by a diethylaminomethyl group at position 8, a hydroxyl group at position 7, a 2-methoxyphenyl substituent at position 3, and a methyl group at position 2. This compound belongs to a class of isoflavonoids and coumarin derivatives, which are studied for their biological activities, including antineoplastic and antioxidant properties .
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-5-23(6-2)13-17-18(24)12-11-16-21(25)20(14(3)27-22(16)17)15-9-7-8-10-19(15)26-4/h7-12,24H,5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUHEWZVPYVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3OC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps. One common method includes the condensation of 2-methoxybenzaldehyde with 4-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization using an acid catalyst to yield the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that chromone derivatives exhibit significant anticancer properties. In particular, studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Study | Cancer Type | Mechanism | Findings |
|---|---|---|---|
| Breast | Apoptosis | Significant reduction in cell viability at IC50 values < 10 µM | |
| Lung | Cell Cycle Arrest | Induces G1 phase arrest leading to reduced proliferation |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. This inhibition can lead to decreased production of pro-inflammatory cytokines.
| Study | Inflammation Model | Mechanism | Findings |
|---|---|---|---|
| RAW 264.7 Cells | NF-kB Inhibition | Reduced IL-6 and TNF-alpha production by >50% at 5 µM |
Antioxidant Activity
Chromone derivatives are known for their antioxidant properties. The compound has demonstrated the ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.
| Study | Model | Mechanism | Findings |
|---|---|---|---|
| DPPH Assay | Free Radical Scavenging | IC50 value of 15 µM indicating strong antioxidant activity |
Case Study 1: Anticancer Research
In a study conducted on human breast cancer cell lines, the compound was tested for its efficacy against MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Research
A recent investigation into the anti-inflammatory effects of the compound utilized a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in significant reductions in paw edema and histological damage compared to control groups.
Mechanism of Action
The mechanism of action of 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals. The diethylamino group enhances its solubility and bioavailability, allowing it to interact with cellular targets more effectively. The chromenone core is responsible for its anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key structural analogues differ in substituents at positions 2, 3, 7, and 6. These variations impact solubility, stability, and biological activity. Below is a detailed comparison:
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations:
Position 3 Substitutions: The 2-methoxyphenyl group in the target compound (vs. 4-methoxyphenyl in 5g or 4-chlorophenyl ) alters steric and electronic effects. Electron-Withdrawing Groups (e.g., Cl, CF₃): Chlorine (4-Cl-Ph) and trifluoromethyl (2-CF₃) increase hydrophobicity and may enhance membrane permeability .
Position 8 Substitutions: Diethylaminomethyl (target) vs. Cyclohexyl(methyl)amino (): Bulky substituents may hinder enzymatic degradation, enhancing metabolic stability.
Position 2 Substitutions :
- Methyl (target) vs. trifluoromethyl (): CF₃ is strongly electron-withdrawing, which could stabilize the chromen-4-one core but reduce nucleophilic reactivity.
Biological Activity
The compound 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one , a derivative of chromone, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of flavonoids, characterized by a chromone backbone with various substituents that influence its biological properties. The structural formula can be represented as follows:
- Molecular Formula: C₁₈H₃₁N₃O₃
- Molecular Weight: 319.46 g/mol
Structural Features
| Atom Type | Count |
|---|---|
| Carbon (C) | 18 |
| Hydrogen (H) | 31 |
| Nitrogen (N) | 1 |
| Oxygen (O) | 3 |
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties, which are essential for combating oxidative stress in biological systems. These properties are attributed to the presence of hydroxyl groups that can donate electrons to free radicals, stabilizing them and preventing cellular damage.
Anticancer Properties
Several studies have highlighted the anticancer potential of chromone derivatives. For instance, a study demonstrated that compounds similar to This compound can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Mechanisms of Action:
- Inhibition of cell proliferation
- Induction of apoptosis via caspase activation
- Modulation of signaling pathways (e.g., PI3K/Akt)
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented in laboratory settings.
Case Study:
A recent study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial properties.
Neuroprotective Effects
The neuroprotective capabilities of this compound are linked to its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. A study reported that derivatives of this compound exhibited AChE inhibition with IC50 values comparable to established inhibitors.
Summary of Key Studies
Mechanistic Insights
- Antioxidant Mechanism: The hydroxyl groups on the chromone structure facilitate electron donation.
- Apoptotic Pathways: Activation of caspases leads to programmed cell death in cancer cells.
- AChE Inhibition: Competitive inhibition at the enzyme's active site reduces acetylcholine breakdown, enhancing cholinergic signaling.
Q & A
Q. What are the standard synthetic routes for 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one, and how is the Mannich reaction optimized?
The compound is synthesized via a Mannich reaction , where formaldehyde and diethylamine react with a hydroxylated chromen-4-one precursor. Key steps include:
- Precursor preparation : Starting with 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one.
- Reaction conditions : Ethanol as solvent, formaldehyde (37%), and diethylamine (40%) under reflux for 6–8 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product. Optimization focuses on molar ratios (e.g., 1:1.2:1.5 for precursor:formaldehyde:amine) and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Core techniques include:
- ¹H/¹³C NMR : Assigns protons and carbons, confirming the diethylamino-methyl group (δ ~2.5–3.5 ppm for N-CH₂) and aromatic substituents .
- UV-Vis spectroscopy : Identifies chromen-4-one absorption bands (~270–320 nm) influenced by the methoxyphenyl group .
- IR spectroscopy : Detects hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1650 cm⁻¹) stretches .
Q. What are the recommended safety protocols for handling this compound in the lab?
- Hazards : Classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and purity of this compound?
Microwave irradiation reduces reaction time (e.g., from 8 hours to 30 minutes) and enhances selectivity by enabling rapid, uniform heating. For example:
Q. What strategies resolve contradictions in bioactivity data across studies, such as antimicrobial potency variability?
Discrepancies often arise from:
- Assay conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media .
- Compound stability : Degradation during storage (e.g., hydrolysis of the diethylamino group) . Mitigation includes standardizing protocols (e.g., CLSI guidelines) and quantifying purity via HPLC before testing .
Q. How can X-ray crystallography clarify structural ambiguities in derivatives of this compound?
Single-crystal X-ray studies resolve:
- Tautomerism : Confirming enol-keto equilibrium in the chromen-4-one core.
- Substituent orientation : Dihedral angles between the methoxyphenyl group and chromenone plane (e.g., ~45° in the parent compound) .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .
Q. What computational methods predict the compound’s pharmacokinetic properties and target interactions?
- Molecular docking : AutoDock Vina assesses binding to targets like COX-2 (PDB ID: 5KIR). The methoxyphenyl group shows hydrophobic interactions with Val523 .
- ADMET prediction : SwissADME estimates moderate bioavailability (TPSA ~90 Ų) and CYP3A4 metabolism risks .
Q. How do structural modifications (e.g., replacing diethylamino with dimethylamino) impact bioactivity?
- Dimethylamino analog : Lower log P (increased hydrophilicity) reduces membrane permeability but enhances solubility for in vitro assays .
- Trifluoromethyl substitution : Introduced at position 2 improves antimicrobial potency (MIC ~8 µg/mL vs. S. aureus) but increases toxicity (IC50 ~50 µM in HEK293 cells) .
Methodological Considerations
Q. What experimental designs address organic degradation during long-term stability studies?
Q. How are structure-activity relationships (SARs) systematically evaluated for chromen-4-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
